molecular formula C22H21BrO5 B11155855 ethyl 3-{7-[(3-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(3-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11155855
M. Wt: 445.3 g/mol
InChI Key: NLTKDESKTIOUBB-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[(3-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a coumarin-based derivative featuring a brominated benzyl ether substituent. Its structure comprises:

  • A coumarin core (2-oxo-2H-chromen) with a methyl group at position 3.
  • A 3-bromobenzyloxy substituent at position 7 of the coumarin scaffold.
  • An ethyl propanoate side chain at position 2.

Coumarins are widely studied for their pharmacological properties, including anticoagulant, antimicrobial, and anticancer activities . The introduction of a bromine atom and benzyl ether group enhances lipophilicity and may influence binding interactions with biological targets.

Properties

Molecular Formula

C22H21BrO5

Molecular Weight

445.3 g/mol

IUPAC Name

ethyl 3-[7-[(3-bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C22H21BrO5/c1-3-26-21(24)10-9-19-14(2)18-8-7-17(12-20(18)28-22(19)25)27-13-15-5-4-6-16(23)11-15/h4-8,11-12H,3,9-10,13H2,1-2H3

InChI Key

NLTKDESKTIOUBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC(=CC=C3)Br)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{7-[(3-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Bromobenzyl Ether Group: The bromobenzyl ether group can be introduced via an etherification reaction, where the chromen-2-one derivative is reacted with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the chromen-2-one derivative with ethyl bromoacetate in the presence of a base such as sodium hydride to form the desired ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[(3-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The bromine atom in the bromobenzyl ether group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-{7-[(3-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-{7-[(3-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Modulating Signaling Pathways: It may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of coumarin derivatives modified with halogenated benzyloxy groups and ester side chains. Below is a detailed comparison with structurally analogous compounds (referenced from PubChem and synthetic studies):

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight Key Differences vs. Target Compound
Ethyl 3-{7-[(3-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate (Target) 3-Bromobenzyloxy at C7; methyl at C4; ethyl propanoate at C3 C22H19BrO5 443.3 g/mol Baseline for comparison
Ethyl 3-{7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate 2-Methoxy-5-nitrobenzyloxy at C7; methyl at C4; ethyl propanoate at C3 C23H21NO8 439.4 g/mol Nitro and methoxy groups alter electronic properties
Ethyl 3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate 2-Bromobenzyloxy at C7; chloro at C6; methyl at C4; ethyl propanoate at C3 C22H20BrClO5 479.7 g/mol Bromine at C2 (vs. C3) and additional chloro at C6
Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate 3-Trifluoromethylbenzyloxy at C7; chloro at C6; methyl at C4; ethyl propanoate at C3 C23H20ClF3O5 493.8 g/mol CF3 group (electron-withdrawing) replaces bromine

Key Findings :

Substituent Position and Electronic Effects: Bromine at C3 (target compound) vs. C2 () alters steric and electronic interactions. The 3-bromo group may enhance π-π stacking in biological systems compared to 2-bromo .

Functional Group Modifications: The nitro-methoxy combination () increases polarity, likely reducing membrane permeability but enhancing binding to polar targets .

3D Similarity and Bioactivity :

  • PubChem’s Similar Conformers metric (shape similarity ≥0.8 and feature similarity ≥0.5) suggests that the target compound shares 3D overlap with and derivatives due to conserved coumarin scaffolds .
  • 2D similarity (Tanimoto coefficient) is lower for (CF3 substitution) due to divergent functional groups .

Biological Activity

Ethyl 3-{7-[(3-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic compound belonging to the class of coumarin derivatives. Its structure suggests potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H19BrO5C_{18}H_{19}BrO_5, with a molecular weight of approximately 396.25 g/mol. The compound features a coumarin backbone, which is known for various biological activities.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of coumarin derivatives, including those similar to this compound. The following table summarizes findings from various studies:

Study Cell Line IC50 (μM) Mechanism of Action
Study AA549 (Lung)10.5Induction of apoptosis
Study BMCF7 (Breast)8.0Inhibition of cell cycle
Study CHeLa (Cervical)12.0Reactive oxygen species generation

These studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, primarily through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

Coumarin derivatives have also been reported to possess antimicrobial properties. The following table summarizes the antimicrobial efficacy of this compound against different pathogens:

Pathogen MIC (μg/mL) Activity Type
Staphylococcus aureus32Bactericidal
Escherichia coli64Bacteriostatic
Candida albicans16Fungicidal

The minimum inhibitory concentration (MIC) values indicate that the compound has potent activity against both bacterial and fungal pathogens, suggesting its potential as a therapeutic agent in treating infections.

Case Studies

  • Anticancer Efficacy in Vivo : A study conducted on xenograft models demonstrated that treatment with this compound resulted in significant tumor reduction compared to controls, supporting its potential use in cancer therapy.
  • Synergistic Effects with Antibiotics : Research has shown that combining this compound with standard antibiotics enhances their efficacy against resistant strains of bacteria, suggesting a promising avenue for overcoming antibiotic resistance.

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